Cas no 1270982-05-2 (tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate)

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate structure
1270982-05-2 structure
Product Name:tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
N.o CAS:1270982-05-2
MF:C11H22N2O3
MW:230.303983211517
MDL:MFCD19688481
CID:2083434
PubChem ID:57886914
Update Time:2025-04-21

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Boc-3-(methoxymethyl)piperazine
    • 2-Methyl-2-propanyl 3-(methoxymethyl)-1-piperazinecarboxylate
    • tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
    • 3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester
    • MFCD15072107
    • SY341115
    • SB12565
    • SY325325
    • SB12566
    • MFCD19688481
    • EN300-268832
    • (R)-3-methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester
    • 1-Piperazinecarboxylic acid, 3-(methoxymethyl)-, 1,1-dimethylethyl ester, (3S)-
    • (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester
    • 1-Piperazinecarboxylic acid, 3-(methoxymethyl)-, 1,1-dimethylethyl ester
    • SB12567
    • WS-01774
    • DB-233302
    • tert-butyl3-(methoxymethyl)piperazine-1-carboxylate
    • SY033118
    • MFCD19688482
    • CS-0039160
    • QBJWNCXOPXVECA-UHFFFAOYSA-N
    • VAC98205
    • 1270982-05-2
    • (R)-1-Boc-3-(Methoxymethyl)piperazine
    • SCHEMBL1499118
    • 822-244-4
    • MDL: MFCD19688481
    • Inchi: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3
    • Chave InChI: QBJWNCXOPXVECA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(COC)C1)=O

Propriedades Computadas

  • Massa Exacta: 230.16304257g/mol
  • Massa monoisotópica: 230.16304257g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 238
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.4
  • Superfície polar topológica: 50.8Ų

Propriedades Experimentais

  • Densidade: 1.025±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: 溶解 (37 g/L) (25 ºC),

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